molecular formula C25H22N4O3 B11588497 2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one

2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one

Cat. No.: B11588497
M. Wt: 426.5 g/mol
InChI Key: ILDDVKHEWKNZCM-UHFFFAOYSA-N
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Description

2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with nitro, piperidinyl, and phenyl groups

Preparation Methods

The synthesis of 2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the phthalazinone core, followed by the introduction of the nitro group, piperidinyl group, and phenyl group through various substitution reactions. Common reagents used in these reactions include nitrating agents, piperidine, and phenylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The piperidinyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the piperidinyl and phenyl groups can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one can be compared with other similar compounds, such as:

    2-[2-nitro-5-(morpholin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one: Similar structure but with a morpholine group instead of a piperidine group.

    2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one: Similar structure but with a pyrrolidine group instead of a piperidine group.

    2-[2-nitro-5-(azepan-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one: Similar structure but with an azepane group instead of a piperidine group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

2-(2-nitro-5-piperidin-1-ylphenyl)-4-phenylphthalazin-1-one

InChI

InChI=1S/C25H22N4O3/c30-25-21-12-6-5-11-20(21)24(18-9-3-1-4-10-18)26-28(25)23-17-19(13-14-22(23)29(31)32)27-15-7-2-8-16-27/h1,3-6,9-14,17H,2,7-8,15-16H2

InChI Key

ILDDVKHEWKNZCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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